

Application Notes and Protocols: 99mTc Labeling of FAPI-34 for SPECT Imaging

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Compound of Interest		
Compound Name:	FAPI-34	
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Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1][2] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated excellent potential for imaging and treating various cancers. While Positron Emission Tomography (PET) using Gallium-68 labeled FAPI tracers has been widely explored, Single Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative.[2][3] [4] Technetium-99m (99mTc), with its ideal physical properties and wide availability, is the most commonly used radionuclide in nuclear medicine.[5] This document provides a detailed protocol for the radiolabeling of FAPI-34 with 99mTc for SPECT imaging applications. 99mTc-FAPI-34 has been identified as a powerful tracer for diagnostic scintigraphy, demonstrating rapid tumor uptake and fast clearance from non-target tissues, resulting in high-contrast images.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for 99mTc-**FAPI-34** from preclinical and clinical studies.

Table 1: In Vitro Performance of 99mTc-FAPI-34



Parameter	Value	Cell Line	Reference
Binding Affinity (IC50)	6.4 - 12.7 nM	HT-1080-FAP	[3][6]
Cell Binding	≤ 45%	HT-1080-FAP	[3][6]
Internalization Rate	> 95%	HT-1080-FAP	[3][6]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenografted Mice (%ID/g)

Organ	1 hour post- injection	4 hours post- injection	Reference
Tumor	5.4 ± 2.05	4.3 ± 1.95	[3][4]
Liver	0.91 ± 0.25	0.73 ± 0.18	[3][4]
Blood	< 1	< 1	[3][4]
Kidneys	> 1	> 1	[3][4]
Other Organs	< 1	< 1	[3][4]

Experimental Protocols

Protocol 1: 99mTc-tricarbonyl Labeling of FAPI-34

This protocol describes the preparation of 99mTc-**FAPI-34** using the 99mTc-tricarbonyl precursor, [99mTc(H2O)3(CO)3]+.

Materials:

- FAPI-34 precursor
- Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator
- CRS kit for tricarbonyl complex formation (e.g., from PSI, Villingen, Switzerland)
- 0.9% Saline
- Heating block or water bath



· Lead-shielded vials

Procedure:

- Add 100-150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline to a CRS kit vial.[4]
- Heat the mixture at 95 °C for 20 minutes to form the intermediate [99mTc(H2O)3(CO)3]+ complex.[4]
- Allow the vial to cool to room temperature.
- Add the FAPI-34 precursor to the vial containing the [99mTc(H2O)3(CO)3]+ complex.
- Incubate the reaction mixture at the appropriate temperature and for the optimized time as determined by initial experiments (typically ranging from room temperature to 100°C for 15-30 minutes).
- · Perform quality control to determine the radiochemical purity.

Protocol 2: Quality Control of 99mTc-FAPI-34

This protocol outlines the procedure for determining the radiochemical purity of the final 99mTc-FAPI-34 product using radio-Instant Thin Layer Chromatography (radio-ITLC).

Materials:

- 99mTc-FAPI-34 solution
- ITLC strips
- Developing solvent (e.g., Acetonitrile/Saline mixture)[7]
- Radio-TLC scanner or gamma counter

Procedure:

- Spot a small amount of the 99mTc-FAPI-34 solution onto the baseline of an ITLC strip.
- Place the strip in a chromatography tank containing the developing solvent.



- Allow the solvent to ascend the strip until it reaches the solvent front.
- Remove the strip from the tank and allow it to dry.
- Scan the strip using a radio-TLC scanner or cut the strip into sections and measure the radioactivity of each section using a gamma counter.
- Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the 99mTc-FAPI-34 peak. A radiochemical purity of >95% is generally considered acceptable for further use.[7]

Protocol 3: In Vitro Cell Binding and Internalization Assay

This protocol describes the method to evaluate the binding and internalization of 99mTc-**FAPI- 34** in FAP-expressing cells.

Materials:

- HT-1080-FAP cells (FAP-positive) and a control cell line (FAP-negative)
- · Cell culture medium
- 99mTc-FAPI-34
- Unlabeled FAPI-34 (for blocking studies)
- Phosphate-buffered saline (PBS)
- Gamma counter

Procedure:

- Cell Seeding: Seed an equal number of HT-1080-FAP cells and control cells into multi-well plates and allow them to adhere overnight.
- Binding Assay:



- Incubate the cells with a known concentration of 99mTc-FAPI-34 in cell culture medium for a defined period (e.g., 1 hour) at 37°C.
- For blocking experiments, co-incubate a separate set of cells with 99mTc-FAPI-34 and an excess of unlabeled FAPI-34.[3]
- Wash the cells with cold PBS to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity using a gamma counter.
- Internalization Assay:
 - After the incubation period, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.
 - Collect the supernatant (surface-bound fraction).
 - Lyse the cells and collect the lysate (internalized fraction).
 - Measure the radioactivity in both fractions using a gamma counter.
 - Calculate the internalization rate as the percentage of internalized radioactivity to the total cell-associated radioactivity.

Protocol 4: In Vivo Biodistribution Study

This protocol details the procedure for assessing the biodistribution of 99mTc-**FAPI-34** in tumor-bearing animal models.

Materials:

- Tumor-bearing mice (e.g., HT-1080-FAP xenografts)
- 99mTc-FAPI-34 solution
- Anesthetic agent
- Gamma counter



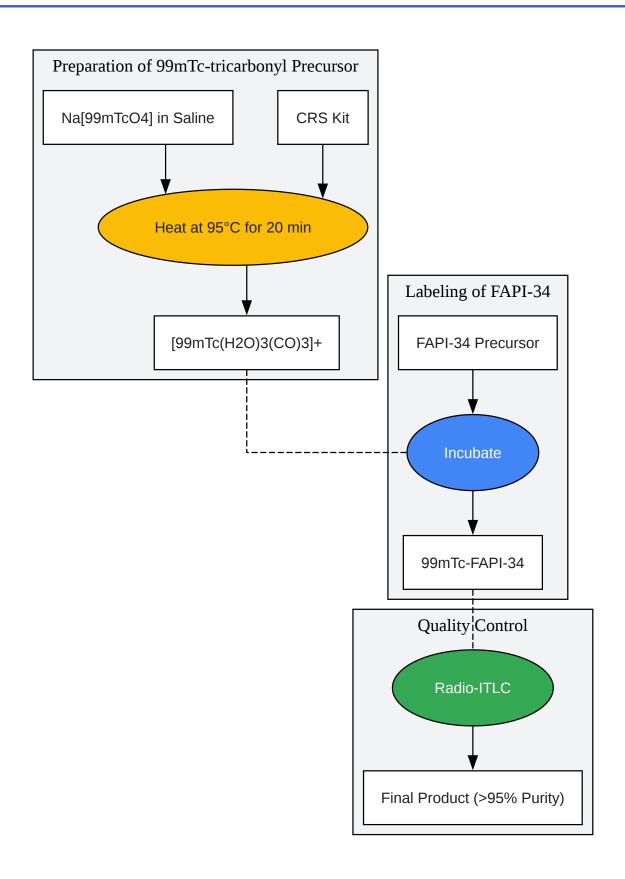
Dissection tools

Procedure:

- Inject a known amount of 99mTc-FAPI-34 intravenously into the tail vein of the tumor-bearing mice.
- At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.[3][4]
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- · Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.

Visualizations

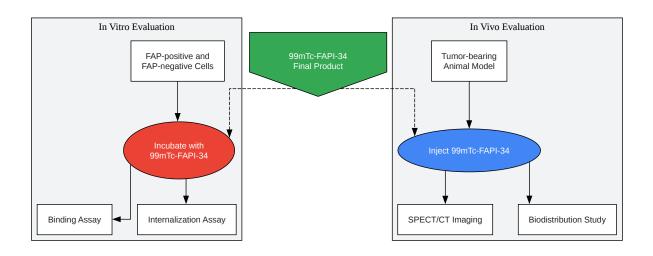




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Caption: Workflow for the 99mTc-tricarbonyl labeling of FAPI-34.





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Caption: Experimental workflow for the in vitro and in vivo evaluation of 99mTc-FAPI-34.

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